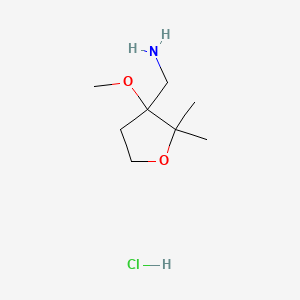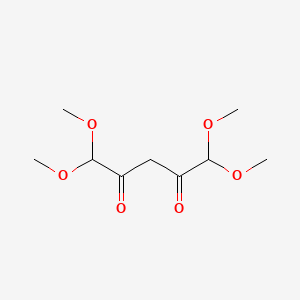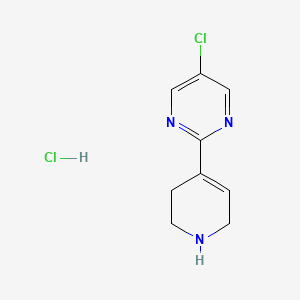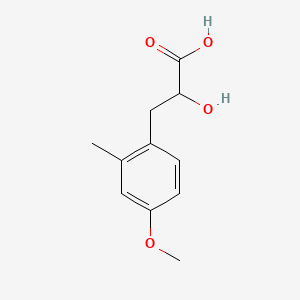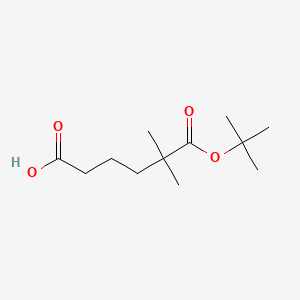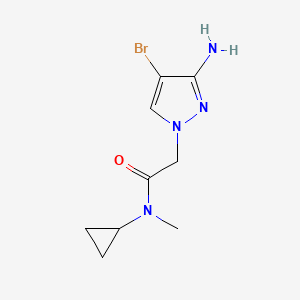
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide is a chemical compound with a unique structure that includes a pyrazole ring substituted with amino and bromo groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide typically involves the reaction of 3-amino-4-bromo-1H-pyrazole with N-cyclopropyl-N-methylacetamide under specific conditions. The reaction may require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds .
Applications De Recherche Scientifique
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N-cyclopropyl-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)-N,N-dimethylpropanamide: Similar structure but with different substituents, leading to distinct properties and applications.
3-(3-Amino-4-bromo-1H-pyrazol-1-yl)-1-methylpyrrolidin-2-one: Another related compound with a pyrrolidinone ring, offering unique chemical and biological properties.
2-(3-Amino-4-bromo-1h-pyrazol-1-yl)butanoic acid: A compound with a butanoic acid group, used in different research contexts.
Uniqueness
Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research .
Propriétés
Formule moléculaire |
C9H13BrN4O |
|---|---|
Poids moléculaire |
273.13 g/mol |
Nom IUPAC |
2-(3-amino-4-bromopyrazol-1-yl)-N-cyclopropyl-N-methylacetamide |
InChI |
InChI=1S/C9H13BrN4O/c1-13(6-2-3-6)8(15)5-14-4-7(10)9(11)12-14/h4,6H,2-3,5H2,1H3,(H2,11,12) |
Clé InChI |
RBBAXIOOAFZUMJ-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CC1)C(=O)CN2C=C(C(=N2)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






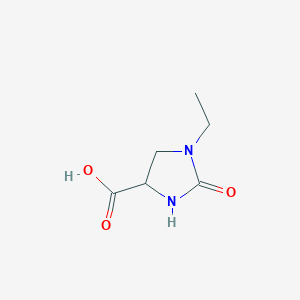
![5H,6H,7H,8H-imidazo[1,5-a]pyrazin-3-amine, bis(trifluoroacetic acid)](/img/structure/B13486823.png)


![Ethyl 1-(iodomethyl)-3-{3-[(trifluoromethyl)sulfanyl]phenyl}-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13486835.png)
